![molecular formula C23H24N4O2S B2516117 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-31-7](/img/structure/B2516117.png)

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

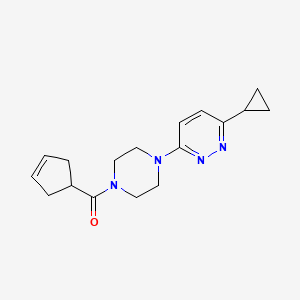

The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazole with additional substituents including a dihydroisoquinoline and a methoxyphenyl group. This structure suggests potential biological activity, possibly in the realm of antimicrobial properties, given the known activities of similar heterocyclic compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline involves treating thiourea with chloroacetyl derivatives, followed by reactions with aromatic aldehydes and phenyl isothiocyanate to yield thiazolo-s-triazines . Similarly, isothiazolo[5,4-b]quinolines can be synthesized from 2-chloro-3-formylquinolines through reactions with sodium sulfide and hydroxylamine, followed by cyclization with acetic anhydride . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate dihydroisoquinoline and methoxyphenyl substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of the compound likely features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system known for its potential pharmacological activities. The presence of a dihydroisoquinoline moiety could add to the complexity of the molecule, potentially affecting its binding properties and biological activity. The methoxyphenyl group could also influence the molecule's lipophilicity and ability to interact with biological targets.

Chemical Reactions Analysis

The compound's structure suggests it could undergo various chemical reactions typical for its functional groups. For example, the thiazole and triazole rings might participate in nucleophilic substitution reactions or act as ligands in coordination chemistry. The dihydroisoquinoline portion could be involved in electrophilic substitution reactions, given its aromatic nature. The methoxy group might be subject to demethylation under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can infer from related structures that it would exhibit properties typical of aromatic heterocycles. This includes moderate to low solubility in water, potential for crystallinity, and stability under standard conditions. The presence of multiple nitrogen atoms in the structure suggests it could have basic properties and form salts with acids. The compound's spectral data, such as IR, NMR, and mass spectrometry, would be crucial for its characterization .

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the carboxylate group might occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is oil-soluble , which suggests that it may have good bioavailability due to its ability to cross lipid bilayers.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the compound is a broad-spectrum ultraviolet absorber, with high photostability, and can absorb uvb and uva . This suggests that the compound’s action, efficacy, and stability may be influenced by exposure to ultraviolet light.

特性

IUPAC Name |

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-3-19-24-23-27(25-19)22(28)21(30-23)20(16-9-6-10-18(13-16)29-2)26-12-11-15-7-4-5-8-17(15)14-26/h4-10,13,20,28H,3,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLDJOPWHZHTFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)